molecular formula C9H14Cl2O2 B12664810 Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- CAS No. 89982-04-7

Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl-

Cat. No.: B12664810
CAS No.: 89982-04-7
M. Wt: 225.11 g/mol
InChI Key: FWOGWYYBHMJNRX-ZCFIWIBFSA-N
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Description

Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a hexanedioyl backbone with dichloride groups and trimethyl substitutions. It is used in various synthetic processes and has notable properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with thionyl chloride, which replaces the hydroxyl groups with chlorine atoms. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- often involves large-scale chlorination processes. These processes use specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The dichloride groups can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.

    Hydrolysis: The compound can be hydrolyzed to form hexanedioic acid and hydrochloric acid.

    Reduction: Reduction reactions can convert the dichloride groups to hydrogen atoms, resulting in the formation of hexanedioyl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used to hydrolyze the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.

Major Products

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Hexanedioic Acid: Produced through hydrolysis.

    Hexanedioyl Compounds: Resulting from reduction reactions.

Scientific Research Applications

Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- involves its reactivity with nucleophiles. The dichloride groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is harnessed in synthetic processes to create a wide range of products.

Comparison with Similar Compounds

Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- can be compared with other similar compounds, such as:

    Hexanedioyl dichloride: Lacks the trimethyl substitutions, making it less sterically hindered and more reactive.

    Adipoyl dichloride: Another similar compound used in polymer synthesis, but with different reactivity due to the absence of trimethyl groups.

    Sebacoyl dichloride: Has a longer carbon chain, resulting in different physical properties and applications.

The uniqueness of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- lies in its specific structure, which imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

89982-04-7

Molecular Formula

C9H14Cl2O2

Molecular Weight

225.11 g/mol

IUPAC Name

(2R)-2,4,4-trimethylhexanedioyl dichloride

InChI

InChI=1S/C9H14Cl2O2/c1-6(8(11)13)4-9(2,3)5-7(10)12/h6H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

FWOGWYYBHMJNRX-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC(C)(C)CC(=O)Cl)C(=O)Cl

Canonical SMILES

CC(CC(C)(C)CC(=O)Cl)C(=O)Cl

Origin of Product

United States

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